2,4,6-Tris(pentafluorophenyl)pyridine
Description
2,4,6-Tris(pentafluorophenyl)pyridine is a fluorinated pyridine derivative characterized by a central pyridine ring substituted with three pentafluorophenyl groups at the 2-, 4-, and 6-positions. The pentafluorophenyl groups introduce strong electron-withdrawing effects due to the electronegativity of fluorine, significantly altering the electronic and steric properties of the molecule compared to non-fluorinated analogs. This compound is primarily utilized in coordination chemistry, catalysis, and materials science, where its robust electron-deficient nature enhances Lewis acidity and stabilizes metal complexes .
Synthetic routes often involve nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions to attach pentafluorophenyl groups to the pyridine core. The steric bulk of the substituents restricts rotational freedom, leading to rigid, planar geometries that influence supramolecular assembly and crystallinity .
Properties
CAS No. |
675583-26-3 |
|---|---|
Molecular Formula |
C23H2F15N |
Molecular Weight |
577.2 g/mol |
IUPAC Name |
2,4,6-tris(2,3,4,5,6-pentafluorophenyl)pyridine |
InChI |
InChI=1S/C23H2F15N/c24-9-6(10(25)16(31)21(36)15(9)30)3-1-4(7-11(26)17(32)22(37)18(33)12(7)27)39-5(2-3)8-13(28)19(34)23(38)20(35)14(8)29/h1-2H |
InChI Key |
AGISQLPOOGPEDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(pentafluorophenyl)pyridine typically involves the reaction of pentafluorobenzaldehyde with pyridine under specific conditions. One efficient method includes the use of a solvent-free protocol with activated Fuller’s earth as a catalyst. This method is advantageous due to its simplicity, mild reaction conditions, and high yield of the product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the solvent-free synthesis using reusable heterogeneous catalysts like activated Fuller’s earth suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(pentafluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pentafluorophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tris(pentafluorophenyl)bismuth and reducing agents such as pentafluorophenylsilver . The reactions often require specific solvents and conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Photodynamic Therapy
Overview
Photodynamic therapy (PDT) utilizes photosensitizers that produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. The incorporation of 2,4,6-tris(pentafluorophenyl)pyridine into chlorin derivatives has shown promise as an effective photosensitizer due to its enhanced photophysical properties.
Case Study
A study synthesized 5,10,15-tris(pentafluorophenyl)-20-(4-pyridyl)porphyrin, which was transformed into chlorin derivatives. These compounds exhibited intensified and red-shifted Q bands compared to traditional porphyrins, enhancing their efficacy in PDT applications. The chlorin derivatives demonstrated significant photodynamic activity against cancer cells, indicating their potential for therapeutic use .
Materials Science
Overview
In materials science, 2,4,6-tris(pentafluorophenyl)pyridine is employed in the synthesis of novel polymeric materials that exhibit unique electronic properties. Its high Lewis basicity allows it to form complex interactions with various metal centers and organic frameworks.
Applications
- Polymer-Borane Complexes : The compound is used to create polymer-borane complexes that enhance charge transport properties in organic electronics. These materials have potential applications in organic photovoltaic devices and organic light-emitting diodes (OLEDs) .
- Dye-Sensitized Solar Cells (DSSCs) : Research indicates that polymers containing pyridine units can be effectively utilized in DSSC applications due to their ability to coordinate with titanium dioxide surfaces, improving energy conversion efficiency .
Catalysis
Overview
The compound serves as a catalyst or co-catalyst in various chemical reactions due to its ability to stabilize reactive intermediates and facilitate electron transfer processes.
Applications
- Transition Metal Catalysis : The presence of 2,4,6-tris(pentafluorophenyl)pyridine enhances the catalytic activity of transition metals in cross-coupling reactions. Studies have shown that it can improve reaction yields and selectivity when used alongside palladium catalysts .
- Organocatalysis : It has been employed as a ligand in organocatalytic reactions, demonstrating significant improvements in reaction rates and product yields .
Overview
Research into the biological applications of 2,4,6-tris(pentafluorophenyl)pyridine derivatives has revealed promising antimicrobial and anticancer properties.
Case Studies
- Antimicrobial Activity : Derivatives of this compound have shown potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications .
- Cytotoxicity Assessments : In vitro studies indicate that certain derivatives exhibit significant cytotoxic effects on cancer cell lines with IC50 values lower than those of standard chemotherapeutics, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism by which 2,4,6-Tris(pentafluorophenyl)pyridine exerts its effects involves its interaction with various molecular targets. The compound’s fluorinated phenyl groups enhance its electron-withdrawing properties, making it a strong Lewis acid. This property allows it to participate in various chemical reactions, including catalysis and complex formation with other molecules .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-phenylpyridine
This compound features a pyridine ring with four fluorine atoms and one phenyl group. Compared to 2,4,6-Tris(pentafluorophenyl)pyridine, it exhibits weaker electron-withdrawing effects due to fewer fluorine substituents. The phenyl group introduces mild electron-donating resonance effects, reducing Lewis acidity.
2,4,6-Trifluoropyridine
A simpler fluorinated pyridine with three fluorine atoms. Its smaller steric profile allows for greater reactivity in nucleophilic substitutions but lacks the stability imparted by pentafluorophenyl groups. It is less effective in stabilizing charge-separated intermediates in catalysis .
Table 1: Electronic and Steric Properties of Fluorinated Pyridines
| Compound | Substituents | Electron-Withdrawing Effect | Steric Hindrance | Applications |
|---|---|---|---|---|
| 2,4,6-Tris(pentafluorophenyl)pyridine | 3 × C₆F₅ | Very Strong | High | Catalysis, Metal Complexes |
| 2,3,5,6-Tetrafluoro-4-phenylpyridine | 4 × F, 1 × C₆H₅ | Moderate | Moderate | Organic Synthesis |
| 2,4,6-Trifluoropyridine | 3 × F | Weak | Low | Reactive Intermediates |
Macrocyclic Compounds with Pentafluorophenyl Groups
5,10,15-Tris(pentafluorophenyl)porphyrins (e.g., Por1)
Porphyrins with pentafluorophenyl substituents exhibit enhanced photostability and singlet oxygen quantum yields compared to non-fluorinated analogs. However, their macrocyclic structure enables π-π stacking and metal coordination, unlike the monocyclic 2,4,6-Tris(pentafluorophenyl)pyridine. These porphyrins are widely used in photodynamic therapy and as photosensitizers .
5,10,15-Tris(pentafluorophenyl)corroles
Corroles with pentafluorophenyl groups demonstrate superior catalytic activity in oxidation reactions due to their tunable redox potentials. The pyridine derivative, while electron-deficient, lacks the conjugated macrocyclic system necessary for light-harvesting applications .
Table 2: Photophysical and Catalytic Properties
| Compound | λₘₐₓ (nm) | Singlet Oxygen Yield (ΦΔ) | Catalytic Efficiency |
|---|---|---|---|
| 2,4,6-Tris(pentafluorophenyl)pyridine | N/A | N/A | High (Lewis Acid) |
| Por1 (Porphyrin) | 418 | 0.62 | Moderate |
| Gallium Corrole (Compound 3) | 435 | 0.75 | High |
Coordination Compounds and Adducts
Tris(pentafluorophenyl)borane-Pyridine Adducts
Adducts like [C₆F₅]₃B·NC₅H₅ leverage the electron-deficient boron center for catalytic hydrosilylation. In contrast, 2,4,6-Tris(pentafluorophenyl)pyridine itself acts as a ligand, stabilizing metal centers in complexes such as gallium corrolates. The latter’s rigid structure prevents ligand dissociation under harsh conditions .
Tris(pentafluorophenyl)antimony Diisothiocyanate Adducts
These adducts exhibit octahedral geometries with pyridine ligands. The pentafluorophenyl groups enhance thermal stability but reduce solubility in polar solvents compared to the pyridine derivative, which is more versatile in solvent compatibility .
Substituent Position and Conformational Effects
DFT studies on bipyridines with pentafluorophenyl groups reveal that substituent orientation (e.g., axial vs. equatorial) significantly impacts electronic distribution and intermolecular interactions. For 2,4,6-Tris(pentafluorophenyl)pyridine, the symmetric substitution pattern minimizes conformational variability, favoring planar geometries ideal for crystal engineering .
Biological Activity
2,4,6-Tris(pentafluorophenyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
2,4,6-Tris(pentafluorophenyl)pyridine is characterized by a pyridine ring substituted at the 2, 4, and 6 positions with pentafluorophenyl groups. The presence of multiple fluorine atoms enhances its lipophilicity and electronic properties, making it an intriguing candidate for biological studies.
| Property | Value |
|---|---|
| CAS Number | 134093-22-1 |
| Molecular Formula | C18F15N |
| Molecular Weight | 373.31 g/mol |
| IUPAC Name | 2,4,6-Tris(pentafluorophenyl)pyridine |
Synthesis
The synthesis of 2,4,6-Tris(pentafluorophenyl)pyridine typically involves the reaction of pyridine derivatives with pentafluorophenyl halides under basic conditions. Various methods have been explored to optimize yield and purity.
Antitumor Activity
Research has demonstrated that derivatives of pyridine compounds exhibit antitumor properties. A study evaluated several pyridine derivatives for their ability to inhibit topoisomerase I and II, which are critical enzymes involved in DNA replication and repair. Among the tested compounds, those similar to 2,4,6-Tris(pentafluorophenyl)pyridine showed significant inhibitory activities against various cancer cell lines. The presence of the pentafluorophenyl group was found to enhance cytotoxicity against human cancer cell lines such as HeLa and MCF-7 .
The mechanism by which 2,4,6-Tris(pentafluorophenyl)pyridine exerts its biological effects is believed to involve interaction with cellular enzymes and receptors. Specifically, it may inhibit the activity of topoisomerases by stabilizing the enzyme-DNA complex during the replication process . This action can lead to increased DNA damage in rapidly dividing cancer cells.
Antibacterial Activity
In addition to its anticancer properties, 2,4,6-Tris(pentafluorophenyl)pyridine has shown antibacterial activity against various strains of bacteria. In vitro studies indicate that it exhibits potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Antitumor Efficacy : A case study involving a series of pyridine derivatives demonstrated that compounds structurally related to 2,4,6-Tris(pentafluorophenyl)pyridine showed IC50 values ranging from 5 to 15 µM against different cancer cell lines. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold .
- Antibacterial Assessment : Another study evaluated the antibacterial potential of various fluorinated pyridines. The results indicated that compounds with higher fluorination levels exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that the introduction of pentafluorophenyl groups may improve membrane permeability and interaction with bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
